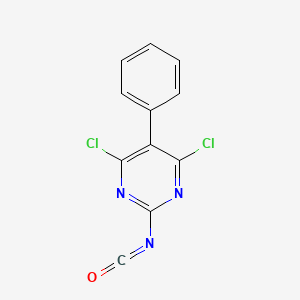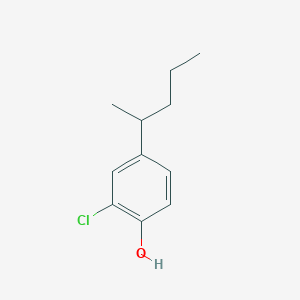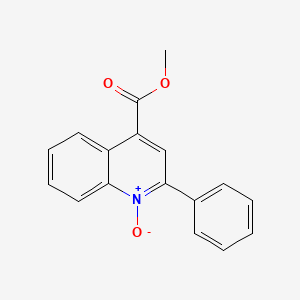
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine class Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, an isocyanate group at position 2, and a phenyl group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-isocyanato-5-phenylpyrimidine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the isocyanate group. One common method involves the reaction of 4,6-dichloro-2-aminopyrimidine with phosgene to form the isocyanate derivative. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and isocyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alcohols.
Isocyanate Reactions: The isocyanate group can react with nucleophiles like amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Isocyanate Reactions: Amines and alcohols are used as nucleophiles, and the reactions are often conducted at room temperature or slightly elevated temperatures in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atoms.
Isocyanate Reactions: Ureas and carbamates formed by the reaction of the isocyanate group with amines and alcohols, respectively.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Chemical Biology: It is employed in the design of molecular probes and inhibitors for studying biological pathways and targets.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-isocyanato-5-phenylpyrimidine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity allows the compound to modify biological targets and potentially inhibit their function. The chlorine atoms can also participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2-phenylpyrimidine: Lacks the isocyanate group but shares the chlorinated pyrimidine core.
4,6-Dichloro-2-methylthio-5-phenylpyrimidine: Contains a methylthio group instead of the isocyanate group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains amino groups and an ethyl group, differing significantly in structure and reactivity.
Uniqueness
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine is unique due to the presence of both the isocyanate and chlorinated pyrimidine moieties. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
65004-50-4 |
|---|---|
Molekularformel |
C11H5Cl2N3O |
Molekulargewicht |
266.08 g/mol |
IUPAC-Name |
4,6-dichloro-2-isocyanato-5-phenylpyrimidine |
InChI |
InChI=1S/C11H5Cl2N3O/c12-9-8(7-4-2-1-3-5-7)10(13)16-11(15-9)14-6-17/h1-5H |
InChI-Schlüssel |
GVMQGLHBQSIITI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)N=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)





methanone](/img/structure/B14483493.png)



![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

